molecular formula C12H18BF3N2O3 B13691427 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester

1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B13691427
M. Wt: 306.09 g/mol
InChI Key: APNAIOSSDGQBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable due to its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of 1-[2-(Trifluoromethoxy)ethyl]pyrazole with a boronic acid derivative in the presence of a base. The reaction is often carried out in an organic solvent such as tetrahydrofuran or dichloromethane. The pinacol ester is formed by the addition of pinacol to the boronic acid intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

    Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or toluene at elevated temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
  • Phenylboronic Acid Pinacol Ester
  • 1-Boc-pyrazole-4-boronic Acid Pinacol Ester

Comparison: 1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester is unique due to the presence of the trifluoromethoxy group, which can impart different electronic and steric properties compared to other boronic esters. This can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for specific synthetic applications.

Properties

Molecular Formula

C12H18BF3N2O3

Molecular Weight

306.09 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-(trifluoromethoxy)ethyl]pyrazole

InChI

InChI=1S/C12H18BF3N2O3/c1-10(2)11(3,4)21-13(20-10)9-7-17-18(8-9)5-6-19-12(14,15)16/h7-8H,5-6H2,1-4H3

InChI Key

APNAIOSSDGQBEY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.